Silver phosphate

Description

Properties

IUPAC Name |

trisilver;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOLTQXXWSRAIX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

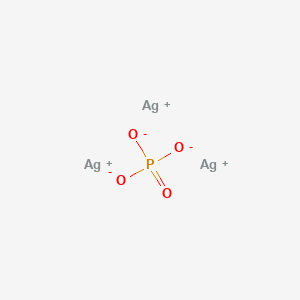

[O-]P(=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3PO4, Ag3O4P | |

| Record name | silver phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064837 | |

| Record name | Trisilver phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.576 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; Darkened by light; [Merck Index] Yellow odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7784-09-0, 21517-67-9 | |

| Record name | Silver phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, silver salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021517679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisilver phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6T4Y1XP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Silver Phosphate (Ag₃PO₄)

Executive Summary

Silver phosphate (B84403) (Ag₃PO₄) is a yellow, light-sensitive, water-insoluble inorganic compound that has garnered significant attention in various scientific fields.[1] Its prominence stems from its exceptional properties as a visible-light-driven photocatalyst, with a high quantum yield of approximately 90% for oxygen evolution, and its potent antimicrobial capabilities.[1][2] These characteristics make it a promising material for applications ranging from environmental remediation and water splitting to the development of novel antibacterial agents and drug delivery systems.[3][4] This guide provides an in-depth overview of the primary synthesis methodologies, comprehensive characterization techniques, and key mechanisms of action for silver phosphate, tailored for professionals in research and development.

Synthesis Methodologies

The physicochemical properties of this compound, including particle size, morphology, and purity, are heavily influenced by the synthesis method.[3] The most common methods employed are precipitation, hydrothermal synthesis, and ion-exchange.[5]

Precipitation Method

Aqueous precipitation is a facile and widely used method for synthesizing Ag₃PO₄.[5] It involves the reaction between a soluble silver salt (typically silver nitrate (B79036), AgNO₃) and a soluble orthophosphate source.[1] The choice of phosphate precursor can influence the purity and properties of the final product.[5]

Experimental Protocol: Aqueous Precipitation

-

Precursor Preparation:

-

Prepare an aqueous solution of silver nitrate (AgNO₃). For example, dissolve 1.247 g of AgNO₃ in deionized water.[5]

-

Prepare a separate aqueous solution of a phosphate source, such as disodium (B8443419) hydrogen phosphate (Na₂HPO₄), dipotassium (B57713) hydrogen phosphate (K₂HPO₄), or diammonium hydrogen phosphate ((NH₄)₂HPO₄).[5][6][7] A typical concentration is 0.1 M or 0.2 M.[5]

-

-

Reaction:

-

While stirring vigorously, add the silver nitrate solution dropwise to the phosphate solution. A yellow precipitate of Ag₃PO₄ will form immediately.[1][5]

-

For certain morphologies, auxiliaries like ammonia (B1221849) (NH₃·H₂O) can be added to the AgNO₃ solution to form a silver ammonia complex ([Ag(NH₃)₂]⁺) before adding the phosphate source.[8][9]

-

-

Separation and Washing:

-

Continue stirring the suspension for a defined period (e.g., 30 minutes) in the dark to ensure complete reaction.[9]

-

Collect the precipitate by filtration or centrifugation.

-

Wash the collected solid multiple times with deionized water and ethanol (B145695) to remove any unreacted ions.[10]

-

-

Drying:

Workflow for this compound Synthesis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Based Photocatalysis: A Brief Review from Fundamentals to Applications - Materials Research Forum [mrforum.com]

- 4. Effect of Silver Content on the Structure and Antibacterial Activity of Silver-Doped Phosphate-Based Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Synthesis Method of Ag3PO4 as Reusable Photocatalytically Active Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and visible-light photocatalytic degradation of Ag 3 PO 4 /AgBr/hydroxyapatite ternary nanocomposites prepared from oyster shells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01007G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Silver Phosphate (Ag₃PO₄)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the crystal structure of silver phosphate (B84403) (Ag₃PO₄), detailing its crystallographic parameters, experimental protocols for its synthesis and characterization, and its applications, particularly in photocatalysis and antimicrobial research relevant to drug development.

Introduction

Silver phosphate (Ag₃PO₄) is an inorganic compound that has garnered significant scientific interest due to its unique properties as a visible-light-responsive photocatalyst and its potent antimicrobial activity.[1][2][3] It is a yellow, water-insoluble solid composed of silver and phosphate ions.[2][4] The atomic arrangement within its crystal lattice is fundamental to its electronic structure and, consequently, its functional properties.[5] Understanding the crystal structure is therefore critical for optimizing its performance in various applications, from environmental remediation to the development of novel therapeutic agents.[6][7] This guide offers a detailed examination of the crystal structure of Ag₃PO₄, methodologies for its analysis, and insights into its mechanism of action.

Crystal Structure of this compound

This compound crystallizes in a body-centered cubic structure.[1] Its structure has been extensively characterized using X-ray crystallography and is well-documented in crystallographic databases.[1][8] The fundamental building blocks of the crystal are phosphate tetrahedra (PO₄³⁻) and silver cations (Ag⁺).[9]

The Ag⁺ cation is coordinated to four oxygen atoms in a distorted square planar geometry, while the phosphorus atom is tetrahedrally coordinated to four oxygen atoms.[10] These [AgO₄] and [PO₄] clusters are the primary structural motifs that define the material's overall framework and electronic properties.[1][9]

Crystallographic Data

The crystallographic parameters for this compound have been determined through various experimental and computational studies. The data, summarized in Table 1, show a high degree of consistency across different analyses.

| Parameter | Value | Reference |

| Crystal System | Cubic | [2][10][11] |

| Space Group | P-43n (No. 218) | [1][10][12] |

| Lattice Parameter (a) | 6.00 Å - 6.014 Å | [1][8][10] |

| Unit Cell Volume | 217.53 ų - 217.59 ų | [1][10] |

| Molecules per Unit Cell (Z) | 2 | [8] |

| P-O Bond Length | 1.55 Å - 1.61 Å | [10][13] |

| Ag-O Bond Length | 2.37 Å | [10] |

| Coordination | P: 4 (Tetrahedral), Ag: 4 (Distorted Square Planar) | [10] |

Table 1: Summary of Crystallographic Data for this compound (Ag₃PO₄).

Experimental Protocols

The analysis of this compound's crystal structure involves two primary stages: synthesis of high-purity crystalline material and characterization using diffraction techniques.

Synthesis of this compound Crystals

A common and effective method for synthesizing Ag₃PO₄ powder is the co-precipitation method.[1][8] This technique involves the reaction of a soluble silver salt with a soluble phosphate source in an aqueous solution.

Protocol: Co-precipitation Synthesis

-

Precursor Preparation:

-

Solution A: Prepare a solution of silver nitrate (B79036) (AgNO₃) in deionized water. A typical concentration is 0.75 M.[1]

-

Solution B: Prepare a solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or trisodium (B8492382) phosphate (Na₃PO₄), in deionized water. A typical concentration is 0.25 M.[1][4]

-

-

Precipitation:

-

Washing and Drying:

-

Filter the resulting precipitate to separate it from the solution.

-

Wash the collected solid repeatedly with deionized water and ethanol (B145695) to remove any unreacted ions.

-

Dry the final product in an oven, typically at a temperature of 60-80°C, to obtain a fine yellow powder.

-

For enhanced crystallinity, a post-synthesis hydrothermal treatment can be applied. The washed precipitate is transferred to a Teflon-lined autoclave and heated (e.g., at 150°C for various durations) in a microwave-assisted hydrothermal system.[1][14]

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the crystal structure of Ag₃PO₄.[15][16] The analysis provides information on the phase purity, lattice parameters, and atomic positions.

Protocol: Powder XRD Analysis

-

Sample Preparation: The synthesized Ag₃PO₄ powder is finely ground and mounted onto a sample holder.

-

Data Collection: An X-ray diffractometer with a copper anode (Cu Kα radiation, λ = 1.5406 Å) is typically used.[14] Data is collected over a 2θ range, for example, from 10° to 100°, with a small step size (e.g., 0.02°).[14]

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from the Inorganic Crystal Structure Database (ICSD) or Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the formation of the body-centered cubic Ag₃PO₄ phase (e.g., JCPDS file no. 06-0505).[3][12] The absence of peaks from secondary phases indicates high sample purity.[1]

-

Rietveld Refinement: For detailed structural analysis, the Rietveld refinement method is employed using software like GSAS or FullProf.[1][14] This method involves fitting a calculated diffraction pattern to the experimental data, which allows for the precise determination of lattice parameters, unit cell volume, and atomic coordinates.[1][14] The quality of the refinement is assessed by parameters such as Rwp (weighted profile R-factor) and χ² (goodness of fit).[1][14]

Experimental and Analytical Workflow

The overall process from synthesis to detailed structural analysis follows a logical progression, which can be visualized as a workflow.

Applications in Research and Drug Development

The specific crystal and electronic structure of Ag₃PO₄ underpins its utility in photocatalysis and as an antimicrobial agent, areas of significant interest for drug development professionals.

Photocatalytic Mechanism

This compound is a highly efficient photocatalyst that operates under visible light.[2][17] Its mechanism is initiated by the absorption of photons with energy greater than its band gap (~2.4 eV), leading to the generation of electron-hole pairs.[6][12] These charge carriers migrate to the catalyst's surface, where they initiate redox reactions.

-

Holes (h⁺) in the valence band are powerful oxidizing agents that can directly degrade organic pollutants or oxidize water to produce oxygen and protons.

-

Electrons (e⁻) in the conduction band can reduce oxygen to form superoxide (B77818) radicals (•O₂⁻), which are highly reactive oxygen species (ROS).

A known challenge is the reduction of Ag⁺ ions by photogenerated electrons to form metallic silver (Ag⁰) on the crystal surface, which can affect long-term stability but also enhance photocatalytic activity in some cases by creating a plasmonic effect.[6][18]

Antimicrobial Activity and Drug Development

The antimicrobial properties of silver compounds are well-documented, and Ag₃PO₄ is no exception.[7] Its effectiveness stems from a combination of two mechanisms relevant to creating antibacterial surfaces, wound dressings, and novel drug delivery systems.[19][20]

-

Silver Ion (Ag⁺) Release: Ag₃PO₄ is slightly soluble in aqueous environments, leading to a sustained release of Ag⁺ ions.[3] These ions can disrupt bacterial cell membranes, denature essential proteins, and interfere with DNA replication, ultimately leading to cell death.[3][7]

-

Photocatalytic ROS Production: As described above, under ambient light, Ag₃PO₄ can generate ROS. These highly reactive species induce oxidative stress, causing damage to lipids, proteins, and nucleic acids in bacteria.[21]

This dual-action mechanism makes Ag₃PO₄ a compelling candidate for developing materials that can combat drug-resistant bacteria.[20]

Conclusion

The body-centered cubic crystal structure of this compound is the foundation of its remarkable functional properties. A thorough understanding of its crystallographic details, achieved through precise synthesis and advanced characterization techniques like X-ray diffraction with Rietveld refinement, is essential for its application. For researchers and drug development professionals, the dual mechanisms of Ag⁺ ion release and photocatalytic ROS generation offer promising avenues for creating new antimicrobial materials and therapies. The continued structural and functional analysis of Ag₃PO₄ will undoubtedly pave the way for novel innovations in both materials science and medicine.

References

- 1. cdmf.org.br [cdmf.org.br]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajsonline.org [ajsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. Silver(I) phosphate | SSHADE [sshade.eu]

- 12. cdmf.org.br [cdmf.org.br]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Solvent Effect on the Structural, Optical, Morphology, and Antimicrobial Activity of this compound Microcrystals by Conventional Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Efficient visible driven photocatalyst, this compound: performance, understanding and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Silver Content on the Structure and Antibacterial Activity of Silver-Doped Phosphate-Based Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Phosphate (Ag₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

Silver phosphate (B84403) (Ag₃PO₄) is an inorganic compound that has garnered significant attention in various scientific fields, particularly for its notable photocatalytic and antibacterial properties.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of Ag₃PO₄, detailed experimental protocols for its synthesis and analysis, and a visualization of its functional mechanisms.

Core Physical and Chemical Properties

Silver phosphate is a yellow, light-sensitive solid that is sparingly soluble in water.[1][2] Its core properties are summarized in the tables below, providing a quantitative look at its fundamental characteristics.

Physical Properties of Ag₃PO₄

| Property | Value | References |

| Molar Mass | 418.58 g/mol | [3] |

| Appearance | Yellow crystalline powder | [3] |

| Density | 6.37 g/cm³ | [3] |

| Melting Point | 849 °C | [3] |

| Crystal System | Cubic | [4] |

| Space Group | P-43n | [4][5] |

| Lattice Constant (a) | 6.004 Å - 6.072 Å | [4][6][7] |

Chemical and Electronic Properties of Ag₃PO₄

| Property | Value | References |

| Solubility in Water | 0.00065 g/100 mL | [1] |

| Solubility Product (Ksp) | 8.89 x 10⁻¹⁷ to 2.6 x 10⁻¹⁸ | [1][8] |

| Band Gap Energy (Eg) | 2.36 eV - 2.68 eV (Indirect) | [2][9][10] |

| Solubility | Soluble in dilute nitric acid, ammonia (B1221849), and solutions of ammonium (B1175870) carbonate and alkali cyanides. Slightly soluble in dilute acetic acid. | [3] |

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the synthesis and characterization of Ag₃PO₄.

Synthesis of Ag₃PO₄ via Co-precipitation

The co-precipitation method is a common, simple, and effective technique for synthesizing Ag₃PO₄ nanoparticles.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Disodium hydrogen phosphate (Na₂HPO₄) or Trisodium phosphate (Na₃PO₄)

-

Deionized water

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve a specific amount of AgNO₃ in deionized water to create a solution with a concentration typically ranging from 0.1 M to 0.5 M. For example, dissolve 0.34 g of AgNO₃ in 15 mL of deionized water.

-

Separately, dissolve a stoichiometric amount of Na₂HPO₄ or Na₃PO₄ in deionized water. For instance, dissolve 0.38 g of Na₃PO₄ in 15 mL of deionized water.[11]

-

-

Precipitation:

-

Washing and Collection:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the collected solid multiple times with deionized water and then with ethanol to remove any unreacted ions.

-

Dry the final product in an oven, typically at a temperature between 60-80 °C, for several hours to obtain the final Ag₃PO₄ powder.[12]

-

Hydrothermal Synthesis of Ag₃PO₄

The hydrothermal method allows for the synthesis of well-defined Ag₃PO₄ microcrystals with various morphologies.

Materials:

-

Silver nitrate (AgNO₃)

-

Disodium hydrogen phosphate (Na₂HPO₄·12H₂O) or another phosphate source

-

Deionized water

-

Optional: Ammonia solution

Procedure:

-

Prepare Precursor Solution:

-

Dissolve AgNO₃ and the phosphate source in deionized water. For example, to synthesize Ag₃PO₄/TiO₂ composites, dissolve 0.306g of AgNO₃ in 5 ml of deionized water and 0.228g of Na₃PO₄·12H₂O in 5 ml of deionized water separately.[13]

-

-

Hydrothermal Reaction:

-

If morphology control is desired, additives like ammonia can be introduced to the silver nitrate solution before mixing with the phosphate source.[13]

-

Transfer the final mixture into a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature, typically between 120 °C and 180 °C, for a duration ranging from several hours to a full day (e.g., 24 hours at 150 °C).[11][13]

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final Ag₃PO₄ crystals in an oven.

-

Characterization Techniques

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized Ag₃PO₄, XRD analysis is performed. Data is typically collected over a 2θ range of 10° to 90°.[14] The resulting diffraction pattern is then compared with standard JCPDS card no. 06-0505 for Ag₃PO₄.

-

Scanning Electron Microscopy (SEM): The morphology and particle size of the Ag₃PO₄ samples are examined using SEM. Prior to analysis, the powder is dispersed on a conductive carbon tape mounted on an SEM stub and may be sputter-coated with a thin layer of gold or platinum to enhance conductivity.[15][16]

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical properties and estimate the band gap energy of the Ag₃PO₄. The absorption spectrum is typically recorded in the range of 200-800 nm.[17][18] The band gap can be calculated from the Tauc plot derived from the reflectance data.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in working with Ag₃PO₄, the following diagrams are provided.

Photocatalytic Degradation Mechanism

The excellent photocatalytic activity of Ag₃PO₄ under visible light is attributed to the generation of highly reactive species that can degrade organic pollutants.

When Ag₃PO₄ is irradiated with light of energy greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind holes (h⁺) in the VB. These charge carriers migrate to the surface of the photocatalyst and initiate redox reactions.

The photogenerated holes (h⁺) have strong oxidizing power and can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). Both •OH and •O₂⁻ are powerful oxidizing agents that can break down complex organic pollutants into simpler, less harmful substances like CO₂ and H₂O.

References

- 1. brainly.com [brainly.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound (Ag3PO4) [chembk.com]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. cdmf.org.br [cdmf.org.br]

- 8. gauthmath.com [gauthmath.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. scielo.br [scielo.br]

- 13. chalcogen.ro [chalcogen.ro]

- 14. psecommunity.org [psecommunity.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of M-Ag3PO4, (M = Se, Ag, Ta) Nanoparticles and Their Antibacterial and Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Band Gap and Electronic Structure of Silver Phosphate (Ag3PO4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver phosphate (B84403) (Ag3PO4) has emerged as a material of significant scientific interest, primarily due to its exceptional performance as a visible-light-responsive photocatalyst. Its high quantum efficiency, approaching 90% for oxygen evolution from water splitting, and its strong photo-oxidative capabilities for the degradation of organic pollutants, make it a compelling candidate for applications in environmental remediation and energy production.[1][2] A fundamental understanding of its electronic structure and band gap is crucial for optimizing its photocatalytic activity and stability. This guide provides a comprehensive technical overview of these core properties, detailing both experimental and theoretical findings.

Crystal and Electronic Structure

Crystal Structure

Silver phosphate crystallizes in a body-centered cubic structure belonging to the space group P-43n.[1][3][4] The fundamental building blocks of the crystal lattice are [PO4] and [AgO4] tetrahedra.[1][3] In this structure:

-

Each phosphorus (P) atom is tetrahedrally coordinated to four oxygen (O) atoms.

-

Each silver (Ag) atom is also surrounded by four oxygen atoms, forming a distorted tetrahedral or square co-planar geometry.[3][5]

-

The isolated [PO4] tetrahedra are interconnected through the [AgO4] clusters.[3]

Theoretical calculations have optimized the lattice parameter to be approximately a = 6.010 Å, which shows excellent agreement with experimental data (a = 6.026 Å).[1][2] The calculated P-O and Ag-O bond lengths are around 1.518 Å and 2.386 Å, respectively.[1]

Electronic Structure

The electronic structure of a semiconductor dictates its interaction with light and its subsequent photocatalytic activity. For Ag3PO4, theoretical calculations, particularly those using hybrid density functional theory (DFT), have provided significant insights.

-

Valence Band (VB): The top of the valence band is primarily composed of hybridized orbitals from O 2p and Ag 4d states.[1][2][6] This hybridization is a key feature of its electronic structure.

-

Conduction Band (CB): The bottom of the conduction band is mainly dominated by Ag 5s and 5p states.[1][2][6]

-

Band Gap Nature: Ag3PO4 is characterized as an indirect band gap semiconductor.[1][2] Theoretical calculations show the Valence Band Maximum (VBM) is located at the M point of the Brillouin zone, while the Conduction Band Minimum (CBM) is at the G point.[1][2]

The strong oxidative power of photogenerated holes in Ag3PO4 is attributed to its very positive valence band edge potential, calculated to be around +2.67 V versus the Normal Hydrogen Electrode (NHE).[1][2][6] The conduction band potential is approximately +0.24 V (vs. NHE).[1][2]

Band Gap Analysis

The band gap (Eg) is a critical parameter that determines the wavelength of light a semiconductor can absorb. Ag3PO4's ability to absorb visible light is due to its suitable band gap.[1] Both experimental measurements and theoretical calculations have been employed to determine its value, with some variation in the reported numbers depending on the methodology and sample preparation.

Table 1: Summary of Reported Band Gap Values for Ag3PO4

| Band Gap Value (eV) | Method | Type | Reference |

| 2.45 | Experimental | - | [1][2] |

| 2.36 | Experimental (UV-Vis DRS) | Indirect | [1][2][6][7] |

| 2.43 | Experimental (UV-Vis DRS) | Direct | [1][2] |

| 2.24 - 2.32 | Experimental (UV-Vis DRS) | Indirect | [8] |

| 2.30 - 2.32 | Experimental (UV-Vis DRS) | - | [6] |

| 2.47 | Experimental (UV-Vis DRS) | - | [9] |

| 2.38 | Experimental (UV-Vis DRS) | - | [10] |

| 2.43 | Theoretical (PBE0 Hybrid DFT) | Indirect | [1][2][6] |

| 2.61 | Theoretical (PBE0 Hybrid DFT) | Direct (at G point) | [1][2] |

| 0.70 | Theoretical (Standard DFT) | Indirect | [1][2] |

| 1.30 | Theoretical (LDA+U) | - | [1] |

Note: Standard DFT methods like LDA are known to significantly underestimate the band gap of semiconductors. Hybrid functionals, such as PBE0, provide results that are in much better agreement with experimental values.[1]

Experimental and Computational Protocols

Synthesis Protocol: Facile Precipitation Method

A common and straightforward method for synthesizing Ag3PO4 microcrystals is through precipitation.[11][12]

-

Precursor Preparation: Prepare aqueous solutions of silver nitrate (B79036) (AgNO3) and a phosphate source (e.g., disodium (B8443419) hydrogen phosphate, Na2HPO4, or sodium phosphate, Na3PO4) at desired concentrations (e.g., 0.1 M or 0.2 M).[11]

-

Precipitation: Add the AgNO3 solution dropwise into the vigorously stirred phosphate solution at room temperature. A bright yellow precipitate of Ag3PO4 will form immediately.

-

Washing: Centrifuge the resulting suspension to collect the precipitate. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted ions.[13]

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.[13]

Characterization Protocol: X-Ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the synthesized material.

-

Sample Preparation: A small amount of the dried Ag3PO4 powder is finely ground and mounted onto a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.54 Å).[11] Data is typically collected over a 2θ range of 10-80° with a specified step size.

-

Analysis: The resulting diffraction peaks are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database (e.g., JCPDS No. 06-0505) to confirm the formation of the body-centered cubic Ag3PO4 phase.[14]

Characterization Protocol: UV-Vis Diffuse Reflectance Spectroscopy (DRS)

DRS is the standard experimental technique for determining the optical band gap of powder samples.

-

Sample Preparation: The Ag3PO4 powder is packed into a sample holder. A standard reflectance material, such as BaSO4, is used as a reference.[15]

-

Data Acquisition: The diffuse reflectance spectrum is measured using a UV-Vis spectrophotometer equipped with an integrating sphere accessory over a wavelength range (e.g., 250-800 nm).[15]

-

Band Gap Calculation: The band gap energy (Eg) is determined using the Tauc plot method based on the Kubelka-Munk theory.[8][15] The Kubelka-Munk function, F(R), is proportional to the absorption coefficient (α). The equation used is: (αhν)^n = A(hν - Eg) where hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).[8] Since Ag3PO4 is an indirect semiconductor, a plot of (αhν)^(1/2) versus hν is generated. The band gap is determined by extrapolating the linear portion of the curve to the energy axis where the absorbance is zero.[8]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic band structure and density of states (DOS).

-

Methodology: Calculations are often performed using plane-wave basis sets. Hybrid functionals, such as PBE0, which mix a portion of exact Fock exchange with a standard DFT functional, are preferred as they provide more accurate band gap predictions compared to standard LDA or GGA functionals.[1][2]

-

Computational Parameters:

-

Valence Electrons: The valence electronic configurations considered are typically Ag (4d¹⁰5s¹), P (3s²3p³), and O (2s²2p⁴).[1][2]

-

Cutoff Energy: A plane-wave basis cutoff energy of around 500 eV is commonly used.[2]

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid, for example, a 4x4x4 mesh.[2]

-

Convergence Criteria: Geometric optimization is performed until the forces on the atoms are below a certain threshold (e.g., 0.03 eV/Å) and the total energy converges (e.g., 1.0 x 10⁻⁵ eV/atom).[1][2]

-

-

Analysis: The calculations yield the electronic band structure, showing the energy levels along high-symmetry points in the Brillouin zone, and the total and partial density of states (DOS), which reveals the contribution of different atomic orbitals to the valence and conduction bands.[2]

Mandatory Visualizations

Caption: Simplified electronic band structure of Ag3PO4.

Caption: Typical experimental workflow for Ag3PO4 analysis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. cdmf.org.br [cdmf.org.br]

- 4. cdmf.org.br [cdmf.org.br]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Rapid Synthesis Method of Ag3PO4 as Reusable Photocatalytically Active Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Core Photocatalytic Mechanism of Silver Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver phosphate (B84403) (Ag3PO4) has emerged as a highly efficient visible-light-driven photocatalyst, demonstrating exceptional performance in the degradation of organic pollutants and in water splitting applications. Its high quantum efficiency, reported to be up to 90% at wavelengths greater than 420 nm, sets it apart from many other semiconductor photocatalysts.[1][2] This technical guide provides a comprehensive overview of the core photocatalytic mechanism of Ag3PO4, detailing the fundamental principles of charge carrier generation, separation, and transfer, and the pivotal role of reactive oxygen species (ROS). Furthermore, this guide presents detailed experimental protocols for the synthesis and evaluation of Ag3PO4-based photocatalysts, alongside a compilation of quantitative performance data. Advanced strategies to enhance photocatalytic activity and stability, such as the formation of Z-scheme heterojunctions, are also explored.

Fundamental Principles of Ag3PO4 Photocatalysis

The exceptional photocatalytic activity of silver phosphate is rooted in its unique electronic and crystal structure. Ag3PO4 is a semiconductor with a relatively narrow band gap of approximately 2.45 eV, enabling it to absorb a significant portion of the visible light spectrum.[2][3][4][5] The fundamental mechanism can be dissected into three primary stages:

-

Photoexcitation: Upon irradiation with visible light of energy greater than its band gap, electrons (e-) in the valence band (VB) of Ag3PO4 are excited to the conduction band (CB), leaving behind positively charged holes (h+) in the VB.

Ag3PO4 + hν (visible light) → e- (CB) + h+ (VB)

-

Charge Separation and Migration: The photogenerated electron-hole pairs must separate and migrate to the surface of the photocatalyst to participate in redox reactions. The efficiency of this separation is a critical determinant of the overall photocatalytic activity, as recombination of electrons and holes releases energy as heat or light and inhibits the desired chemical reactions. The highly dispersive nature of the Ag3PO4 conduction band, primarily composed of Ag 5s and 5p states, results in a smaller effective mass for the photogenerated electrons, thereby enhancing their mobility and promoting charge separation.[3][4]

-

Surface Redox Reactions and ROS Generation: The separated electrons and holes initiate redox reactions with adsorbed molecules, primarily water and oxygen, to generate highly reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of organic pollutants.

-

Hole-mediated Oxidation: The holes in the VB of Ag3PO4 possess strong oxidizing power (the VB potential is approximately +2.67 V vs. NHE).[3][4] These holes can directly oxidize organic pollutants or react with water molecules to produce highly reactive hydroxyl radicals (•OH).

h+ + H2O → •OH + H+

-

Electron-mediated Reduction: The electrons in the CB of Ag3PO4 (+0.45 eV vs. NHE) are incapable of reducing O2 to superoxide (B77818) radicals (•O2−) because the CB potential is more positive than the reduction potential of O2/•O2− (-0.33 eV vs. NHE).[1] This limitation is a key driver for the development of Ag3PO4-based composites and heterojunctions, which will be discussed later.

-

The primary reactive species in pure Ag3PO4 photocatalysis are photogenerated holes (h+) and hydroxyl radicals (•OH).[1]

Enhancing Photocatalytic Performance: The Z-Scheme Mechanism

A significant challenge with pure Ag3PO4 is the potential for photocorrosion, where photogenerated electrons reduce Ag+ ions to metallic silver (Ag0) on the catalyst's surface.[1][6] While small, well-dispersed Ag nanoparticles can sometimes enhance photocatalytic activity through surface plasmon resonance, excessive deposition can block active sites and reduce light absorption, leading to deactivation.[7][8]

To overcome these limitations and boost charge separation, the construction of Z-scheme heterojunctions has proven to be a highly effective strategy. A common and effective Z-scheme involves coupling Ag3PO4 with another semiconductor, such as graphitic carbon nitride (g-C3N4), often with metallic Ag nanoparticles acting as a charge mediator.[9][10][11][12]

The Role of Metallic Silver in the Z-Scheme

During the initial stages of the photocatalytic reaction, a small amount of Ag0 is often formed on the surface of the Ag3PO4/g-C3N4 composite.[10] This in-situ formed metallic silver plays a crucial role as a solid-state electron mediator, facilitating the Z-scheme charge transfer pathway.

Charge Transfer in the Ag3PO4/Ag/g-C3N4 Z-Scheme

-

Photoexcitation: Both Ag3PO4 and g-C3N4 are excited by visible light, generating electron-hole pairs in both semiconductors.

-

Electron-Hole Recombination at the Interface: The electrons in the conduction band of Ag3PO4 recombine with the holes in the valence band of g-C3N4 at the metallic Ag interface.

-

Enhanced Charge Separation: This recombination pathway effectively separates the holes in the valence band of Ag3PO4 and the electrons in the conduction band of g-C3N4, preventing their recombination within the individual semiconductors.

-

Preservation of Strong Redox Potentials: The Z-scheme mechanism preserves the strong oxidizing power of the holes in the Ag3PO4 valence band and the strong reducing power of the electrons in the g-C3N4 conduction band. The electrons in the g-C3N4 conduction band have a sufficiently negative potential to reduce O2 to •O2−, which is not possible with pure Ag3PO4.

This enhanced charge separation and the generation of an additional reactive species (•O2−) lead to a significant improvement in photocatalytic activity and stability.[9][10]

Below is a diagram illustrating the Z-scheme photocatalytic mechanism in an Ag3PO4/Ag/g-C3N4 composite.

Caption: Z-Scheme photocatalytic mechanism of Ag3PO4/Ag/g-C3N4.

Experimental Protocols

Synthesis of Ag3PO4 Photocatalyst (Precipitation Method)

This protocol describes a common and straightforward method for synthesizing Ag3PO4 microcrystals.[13][14][15]

Materials:

-

Silver nitrate (B79036) (AgNO3)

-

Disodium hydrogen phosphate (Na2HPO4) or Sodium phosphate (Na3PO4)

-

Deionized (DI) water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Prepare Precursor Solutions:

-

Precipitation:

-

Place the AgNO3 solution in a beaker on a magnetic stirrer and stir vigorously.

-

Add the phosphate solution dropwise to the AgNO3 solution.

-

A yellow precipitate of Ag3PO4 will form immediately. Continue stirring for a set period (e.g., 2 hours) to ensure complete reaction.[15]

-

-

Washing and Collection:

-

Collect the precipitate by centrifugation.

-

Wash the collected solid repeatedly with DI water and then with ethanol to remove any unreacted ions.

-

Repeat the washing and centrifugation steps several times (e.g., 3-5 times).

-

-

Drying:

-

Dry the final product in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 5 hours) to obtain the Ag3PO4 powder.[14]

-

The following diagram outlines the experimental workflow for the synthesis of Ag3PO4.

Caption: Experimental workflow for Ag3PO4 synthesis.

Photocatalytic Activity Evaluation (Dye Degradation)

This protocol describes a typical experiment to assess the photocatalytic performance of Ag3PO4 by monitoring the degradation of a model organic dye.[16][17]

Materials:

-

Synthesized Ag3PO4 photocatalyst

-

Model organic pollutant (e.g., Methylene Blue, Rhodamine B, Methyl Orange)

-

Deionized (DI) water

Equipment:

-

Photoreactor with a visible light source (e.g., Xenon lamp with a UV cutoff filter)

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

-

Syringe and filters

-

UV-Vis spectrophotometer

Procedure:

-

Catalyst Suspension:

-

Disperse a specific amount of the Ag3PO4 photocatalyst in a known volume of an aqueous solution of the model pollutant (e.g., 0.1 g of catalyst in 50 mL of 10 mg/L Methylene Blue solution).[16]

-

-

Adsorption-Desorption Equilibrium:

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules.

-

-

Photocatalytic Reaction:

-

Turn on the visible light source to initiate the photocatalytic reaction.

-

Maintain constant stirring and temperature throughout the experiment.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3-5 mL).

-

Immediately filter the sample to remove the photocatalyst particles.

-

Measure the concentration of the pollutant in the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.

-

-

Data Analysis:

-

Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100, where C0 is the initial concentration after equilibrium and Ct is the concentration at time t.

-

The reaction kinetics can often be described by the pseudo-first-order Langmuir-Hinshelwood model.[18]

-

Quantitative Performance Data

The photocatalytic performance of Ag3PO4 and its composites has been quantified in numerous studies. The following tables summarize key performance metrics for the degradation of various organic pollutants and for hydrogen production.

Table 1: Photocatalytic Degradation of Organic Pollutants by Ag3PO4 and its Composites

| Photocatalyst | Pollutant | Light Source | Degradation Rate Constant (k) | Degradation Efficiency | Reference |

| Ag3PO4 | Rhodamine B | Visible Light | 0.320 min-1 | ~98% in 90 min | [19] |

| Ag3PO4 | Methylene Blue | Visible Light | - | 78% in 90 min | [19] |

| Ag3PO4 | Methyl Orange | Visible Light | - | 40% in 90 min | [14] |

| Ag3PO4/g-C3N4 (30%) | Diclofenac | Visible Light (λ ≥ 400 nm) | 0.453 min-1 | - | [1] |

| Ag3PO4 | Diclofenac | Visible Light (λ ≥ 400 nm) | 0.071 min-1 | - | [1] |

| g-C3N4 | Diclofenac | Visible Light (λ ≥ 400 nm) | 0.013 min-1 | - | [1] |

| Ag3PO4/Ag/g-C3N4-1.6 | Methyl Orange | Visible Light | 0.04126 min-1 | ~90% | [20] |

| Ag/g-C3N4 | Methyl Orange | Visible Light | 0.00975 min-1 | - | [20] |

| Ag3PO4 | Methyl Orange | Visible Light | 0.00632 min-1 | - | [20] |

| Ag3PO4/Nb2O5 (2:1) | Methyl Orange | Visible Light (23 W) | 7.3 x 10-2 min-1 | 96% | [17] |

| Ag3PO4 polypods | Rhodamine B | Indoor Weak Light | 0.08099 h-1 | 100% in 36 h | |

| N-doped TiO2 | Rhodamine B | Indoor Weak Light | 0.00173 h-1 | 18% in 120 h |

Table 2: Photocatalytic Hydrogen Production by Ag3PO4-based Composites

| Photocatalyst | Sacrificial Agent | Light Source | H2 Evolution Rate (μmol h-1 g-1) | Reference |

| Ag3PO4/g-C3N4 | - | Solar Simulator | 44.5 times higher than pure Ag3PO4 | [21] |

| BaO@Ag3PO4 | - | - | 7538 | [21] |

| Ag3PO4 | - | Hydrothermal | 582.55 | [22] |

| Ag3PO4 | - | Hydrothermal | 856.06 | [22] |

Characterization of Ag3PO4 Photocatalysts

A thorough characterization of the synthesized photocatalyst is essential to understand its physicochemical properties and to correlate them with its photocatalytic performance.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized material. For Ag3PO4, XRD patterns should correspond to the body-centered cubic structure.[7][23]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are employed to investigate the morphology, particle size, and microstructure of the photocatalyst.[7][23][24]

-

UV-Visible Diffuse Reflectance Spectroscopy (DRS): DRS is used to determine the light absorption properties and to estimate the band gap energy of the semiconductor. Ag3PO4 typically shows strong absorption in the visible region up to around 530 nm.[14]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to analyze the elemental composition and chemical states of the elements on the surface of the photocatalyst.[20][25]

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy provides insights into the separation and recombination of photogenerated electron-hole pairs. A lower PL intensity generally indicates a more efficient charge separation, which is favorable for photocatalytic activity.[12]

Conclusion and Future Outlook

This compound has unequivocally established itself as a front-runner in the field of visible-light photocatalysis. Its high quantum efficiency and strong oxidizing power make it a compelling candidate for a range of applications, from environmental remediation to renewable energy production. The core photocatalytic mechanism, centered on the generation of highly reactive holes and hydroxyl radicals, is well-understood. However, the challenges of photocorrosion and limited electron-reducing capability have spurred innovative solutions, most notably the development of Z-scheme heterojunctions.

Future research in this area should continue to focus on the rational design and fabrication of novel Ag3PO4-based composite materials with enhanced stability and charge separation efficiency. Exploring new co-catalysts and optimizing the interfacial contact in heterojunctions are promising avenues for further improving performance. A deeper understanding of the reaction pathways for the degradation of complex organic molecules, particularly those relevant to the pharmaceutical industry, will be crucial for the practical application of this technology. Furthermore, scaling up the synthesis of these advanced photocatalytic materials and designing efficient photoreactor systems are essential steps toward their real-world implementation. The continued exploration of the fundamental principles governing the photocatalytic activity of this compound will undoubtedly pave the way for the next generation of highly efficient and stable solar energy conversion systems.

References

- 1. Synthesis of Ag3PO4/G-C3N4 Composite with Enhanced Photocatalytic Performance for the Photodegradation of Diclofenac under Visible Light Irradiation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. en.lnu.edu.cn [en.lnu.edu.cn]

- 12. Construction of Ag3PO4/g-C3N4 Z-Scheme Heterojunction Composites with Visible Light Response for Enhanced Photocatalytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

- 16. ias.ac.in [ias.ac.in]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

- 20. mdpi.com [mdpi.com]

- 21. gncl.cn [gncl.cn]

- 22. Facile controlled synthesis of Ag3PO4 with various morphologies for enhanced photocatalytic oxygen evolution from water splitting - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Thin silica shell on Ag3PO4 nanoparticles augments stability and photocatalytic reusability - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Compound: An In-depth Technical Guide to the Early Studies and Discovery of Silver Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver phosphate (B84403) (Ag₃PO₄), a striking yellow inorganic compound, has emerged in contemporary research as a material of significant interest, particularly in the fields of photocatalysis and antimicrobial applications. However, its roots are deeply embedded in the foundational era of modern chemistry. This technical guide provides a comprehensive overview of the early studies and discovery of silver phosphate, detailing the initial synthesis, characterization, and the pioneering analytical techniques that brought this compound to light. By examining the historical context and the meticulous experimental work of early chemists, we can appreciate the scientific bedrock upon which current research is built. This document is intended for researchers, scientists, and drug development professionals who seek a thorough understanding of the origins and fundamental properties of this compound.

I. Historical Context: The Rise of Quantitative Chemistry

The discovery and early understanding of this compound are intrinsically linked to the development of analytical chemistry in the late 18th and 19th centuries. During this period, the work of chemists such as Joseph Louis Proust and Claude Louis Berthollet was pivotal in establishing the principles of stoichiometry and the law of definite proportions. Proust's meticulous work demonstrated that chemical compounds have a constant composition by mass, a cornerstone of modern chemistry that enabled the quantitative analysis of substances like this compound.[1][2][3] Berthollet's research into chemical equilibria and affinity, though sometimes in opposition to Proust's views, also contributed to a deeper understanding of chemical reactions, including the precipitation reactions used to synthesize this compound.[4]

The ability to accurately determine the composition of substances was a critical prerequisite for the study of new compounds. Early analytical techniques were often gravimetric, relying on the precipitation of an insoluble compound, which was then carefully weighed. The formation of the distinctly colored, insoluble this compound precipitate became a classic method for the qualitative and quantitative determination of phosphate ions.[5]

II. Early Synthesis of this compound

The synthesis of this compound in early studies was primarily achieved through a straightforward precipitation reaction. This method remains a common laboratory preparation technique to this day.

Experimental Protocol: Precipitation of this compound

This protocol is a generalized representation of the methods used in early analytical chemistry for the synthesis and gravimetric analysis of this compound.

Objective: To synthesize this compound via a precipitation reaction between a soluble silver salt and a soluble orthophosphate.

Materials:

-

A soluble silver salt (e.g., silver nitrate (B79036), AgNO₃)

-

A soluble orthophosphate (e.g., sodium phosphate, Na₃PO₄; disodium (B8443419) hydrogen phosphate, Na₂HPO₄; or ammonium (B1175870) phosphate, (NH₄)₃PO₄)

-

Distilled water

-

Dilute nitric acid (for washing, optional)

-

Filtration apparatus (e.g., filter paper, funnel)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble silver salt, such as silver nitrate (AgNO₃).

-

Prepare an aqueous solution of a soluble orthophosphate. The choice of phosphate source could vary.

-

-

Precipitation:

-

Slowly add the phosphate solution to the silver nitrate solution with constant stirring.

-

A voluminous, bright yellow precipitate of this compound (Ag₃PO₄) will form immediately.[6] The reaction is as follows: 3AgNO₃(aq) + Na₃PO₄(aq) → Ag₃PO₄(s) + 3NaNO₃(aq)

-

-

Digestion of the Precipitate (Optional but recommended for gravimetric analysis):

-

Heat the mixture gently for a short period. This process, known as digestion, encourages the growth of larger crystals and reduces the surface area, which minimizes the co-precipitation of impurities.

-

-

Filtration and Washing:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant liquid by filtration.

-

Wash the precipitate several times with distilled water to remove any soluble impurities. A very dilute solution of nitric acid was sometimes used for washing to prevent the peptization of the precipitate.

-

-

Drying and Weighing:

-

Carefully transfer the filtered precipitate to a pre-weighed crucible.

-

Dry the precipitate in an oven at a controlled temperature (e.g., 110 °C) until a constant weight is achieved.

-

The final weight of the this compound can be used for quantitative analysis.[5]

-

III. Early Characterization of this compound

The initial characterization of this compound relied on classical analytical methods and early physical techniques. Its distinctive yellow color and insolubility in water were key identifiers.

A. Physical and Chemical Properties

Early studies established the fundamental properties of this compound.

| Property | Early Observed Characteristic | Modern Value (for comparison) |

| Appearance | Yellow, water-insoluble solid; noted to darken upon exposure to light.[6] | Bright yellow crystalline powder.[7] |

| Molar Mass | Calculated based on the atomic weights of the constituent elements. | 418.574 g/mol [6] |

| Density | Determined through displacement methods. Wyckoff (1925) reported a value of 6.37 g/cm³.[8] | 6.370 g/cm³[6] |

| Melting Point | Not commonly determined in the earliest studies. | 849 °C[6][9] |

| Solubility in Water | Described as "sparingly soluble" or "insoluble".[5] | 0.00065 g/100 mL at 25 °C[6] |

| Solubility Product (Ksp) | Determined from solubility measurements. | 8.89 × 10⁻¹⁷[6][10] |

| Crystal System | Determined to be cubic by Wyckoff (1925).[8] | Cubic[6] |

B. Crystal Structure Determination

A significant leap in the understanding of this compound came with the application of X-ray crystallography in the early 20th century. The work of R.W.G. Wyckoff and later Lindsay Helmholz was crucial in elucidating its atomic arrangement.

1. Wyckoff's Contribution (1925)

R.W.G. Wyckoff, in his 1925 paper "The Crystal Structure of this compound and Silver Arsenate," provided the first detailed structural analysis of this compound using X-ray diffraction techniques.[8]

Objective: To determine the crystal structure of this compound using Laue and powder photography.

Materials:

-

Crystals of this compound (prepared by precipitation and slow evaporation from an ammoniacal solution).[8]

-

X-ray apparatus.

-

Photographic plates.

-

Standard reference materials (MgO and NaCl for powder photography calibration).[8]

Procedure:

-

Crystal Preparation:

-

Laue Photography:

-

A single crystal of this compound was mounted in the path of a continuous-spectrum X-ray beam.

-

A series of Laue photographs were taken with the incident X-ray beam oriented along different crystallographic axes (e.g., normal to the (100) and (110) faces).[8]

-

The diffraction pattern of spots recorded on the photographic plate was analyzed to determine the crystal's symmetry.

-

-

Powder Photography:

-

A finely powdered sample of precipitated this compound was used.

-

The powder was exposed to a monochromatic X-ray beam.

-

The diffracted X-rays formed a series of concentric cones, which were recorded as lines on a photographic film.

-

The positions and intensities of these lines were measured and compared with those of a standard (MgO, which in turn was calibrated against NaCl) to accurately determine the lattice spacings.[8]

-

-

Data Analysis:

-

From the Laue photographs, the cubic symmetry of the crystal was confirmed.

-

The powder photograph data were used to determine the size of the unit cell. Wyckoff calculated the edge of the unit cube to be 6.00 Å.[8]

-

By combining the density (6.37 g/cm³) with the unit cell volume, Wyckoff determined that there were two molecules of Ag₃PO₄ per unit cell.[8]

-

2. Helmholz's Refinement (1936)

In 1936, Lindsay Helmholz refined the crystal structure of this compound, providing a more accurate determination of the atomic positions, particularly the oxygen atoms within the phosphate group.[11]

-

P–O Bond Distance: Helmholz determined the phosphorus-oxygen bond distance in the phosphate group to be 1.61 ± 0.03 Å.[11] This was a significant finding as it contributed to the understanding of the geometry of the phosphate ion.

-

Covalent Character: The observed P–O distance was slightly larger than in other phosphates, which Helmholz explained by suggesting some degree of covalent bond formation between the oxygen atoms and the surrounding silver atoms.[11]

-

Anisotropic Vibrations: To achieve better agreement between calculated and observed diffraction intensities, Helmholz proposed that the silver atoms were not vibrating isotropically but rather had tetragonal symmetry in their thermal motion.[11]

| Crystallographic Data from Early Studies | Wyckoff (1925)[8] | Helmholz (1936)[11] |

| Crystal System | Cubic | Cubic |

| Space Group | P-43n (No. 218) | P-43n (No. 218) |

| Unit Cell Edge Length (a) | 6.00 Å | - |

| Molecules per Unit Cell (Z) | 2 | 2 |

| P–O Bond Distance | Not explicitly determined | 1.61 ± 0.03 Å |

IV. Conclusion

The early studies of this compound, from its synthesis by precipitation to the detailed elucidation of its crystal structure by Wyckoff and Helmholz, represent a microcosm of the evolution of chemistry from a qualitative to a quantitative science. The principles of stoichiometry laid down by pioneers like Proust provided the theoretical framework, while the development of new analytical techniques, particularly X-ray crystallography, allowed for an unprecedented understanding of the atomic arrangement of matter. The foundational data on the synthesis, properties, and structure of this compound established in these early works continue to be the basis for the innovative applications of this compound in modern materials science and beyond. This guide serves as a testament to the enduring value of fundamental chemical research and provides a solid historical and technical foundation for contemporary scientists working with this versatile material.

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. studylib.net [studylib.net]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. batch.libretexts.org [batch.libretexts.org]

- 5. Protein - Wikipedia [en.wikipedia.org]

- 6. ERIC - EJ829099 - Determination of Phosphates by the Gravimetric Quimociac Technique, Journal of Chemical Education, 2008-Aug [eric.ed.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.sld.cu [scielo.sld.cu]

- 9. Annales de chimie et de physique - Google Books [books.google.ca]

- 10. Annales de chimie et de physique - Google Books [books.google.com.sg]

- 11. Calcium orthophosphates and human beings: A historical perspective from the 1770s until 1940 - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Silver Orthophosphate and Silver Pyrophosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of silver orthophosphate (Ag₃PO₄) and silver pyrophosphate (Ag₄P₂O₇) for researchers, scientists, and drug development professionals. This document outlines their synthesis, characterization, antimicrobial efficacy, photocatalytic activity, and biocompatibility, supported by experimental protocols and mechanistic diagrams.

Introduction

Silver phosphate (B84403) compounds have garnered significant interest in various scientific and biomedical fields due to their potent antimicrobial and photocatalytic properties. Among these, silver orthophosphate (Ag₃PO₄) and silver pyrophosphate (Ag₄P₂O₇) are notable for their potential applications in drug delivery, medical device coatings, and environmental remediation. This guide aims to provide a comprehensive technical overview and comparison of these two compounds to aid researchers in their selection and application.

Synthesis and Characterization

Synthesis

Both silver orthophosphate and silver pyrophosphate are typically synthesized via precipitation reactions in aqueous solutions.

Silver Orthophosphate (Ag₃PO₄): This compound is commonly synthesized by reacting a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a soluble orthophosphate salt, like disodium (B8443419) hydrogen phosphate (Na₂HPO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄)[1]. The reaction yields a yellow precipitate of silver orthophosphate.

Silver Pyrophosphate (Ag₄P₂O₇): Silver pyrophosphate is prepared by the reaction of a silver(I) salt with a pyrophosphate salt[2]. This reaction results in the formation of a white precipitate of silver pyrophosphate.

Characterization

The synthesized compounds are typically characterized using a variety of analytical techniques to determine their morphology, crystal structure, and purity.

| Characterization Technique | Silver Orthophosphate (Ag₃PO₄) | Silver Pyrophosphate (Ag₄P₂O₇) |

| X-ray Diffraction (XRD) | Confirms the body-centered cubic crystal structure[3][4]. | Can be used to identify the crystalline phase. |

| Scanning Electron Microscopy (SEM) | Reveals morphology, which can range from spherical to polyhedral particles depending on synthesis conditions[3]. | Can be used to observe the morphology of the particles. |

| Transmission Electron Microscopy (TEM) | Provides detailed information on particle size, shape, and lattice structure[3]. | Can be used for detailed morphological and structural analysis. |

| UV-Vis Spectroscopy | Determines the optical band gap, which is crucial for assessing photocatalytic activity. | Can be used to determine optical properties. |

Comparative Analysis of Properties

Antimicrobial Activity

Both silver orthophosphate and silver pyrophosphate derive their antimicrobial activity primarily from the release of Ag⁺ ions, which are highly toxic to a broad spectrum of microorganisms, including bacteria and fungi. These ions can disrupt cell membranes, denature essential enzymes and proteins, and interfere with DNA replication[5][6].

| Property | Silver Orthophosphate (Ag₃PO₄) | Silver Pyrophosphate (Ag₄P₂O₇) |

| Target Organisms | Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi. | Expected to have broad-spectrum antimicrobial activity due to silver ion release. |

| MIC/MBC Values | At a concentration of 300 μM, silver phosphate nanoparticles caused a 37.5% inhibition of S. aureus growth[3]. | Specific MIC/MBC data against a range of pathogens is not readily available in comparative literature. |

Photocatalytic Activity

Silver phosphates are recognized as efficient visible-light-driven photocatalysts, capable of degrading organic pollutants. The mechanism involves the generation of electron-hole pairs upon light absorption, which then produce highly reactive oxygen species (ROS) that mineralize organic molecules[1][7].

| Property | Silver Orthophosphate (Ag₃PO₄) | Silver Pyrophosphate (Ag₄P₂O₇) |

| Mechanism | Upon visible light irradiation, electrons are excited, leaving holes in the valence band. These holes are powerful oxidizing agents that can directly degrade organic molecules or react with water to form hydroxyl radicals[1]. | The photocatalytic mechanism is expected to be similar to silver orthophosphate, involving the generation of electron-hole pairs. |

| Efficacy | Demonstrates high efficiency in the degradation of various organic dyes such as methylene (B1212753) blue and rhodamine B under visible light[7][8]. | Data on photocatalytic efficiency for dye degradation is less prevalent compared to silver orthophosphate. |

| Stability | A known drawback is photocorrosion, where the material itself can be degraded during the photocatalytic process. However, stability can be enhanced by forming composites[7]. | Stability under photocatalytic conditions requires further investigation. |

Biocompatibility

The biocompatibility of silver-based compounds is a critical factor for their use in biomedical applications. Cytotoxicity is primarily related to the concentration of released silver ions.

| Assay | Silver Orthophosphate (Ag₃PO₄) | Silver Pyrophosphate (Ag₄P₂O₇) |

| MTT Assay | The cytotoxicity of silver nanoparticles is dose-dependent. For instance, on NIH-3T3 mouse fibroblast cells, a cytotoxic effect was observed at concentrations from 0.5 ng/mL to 0.5 mg/mL over 72 hours[9]. | Specific data on the cytotoxicity of silver pyrophosphate using MTT or similar assays is limited in the available literature. |

| General Toxicity | Silver nanoparticles can induce oxidative stress, mitochondrial damage, and DNA damage in human cells[10]. | The toxicological profile is expected to be related to silver ion release, similar to other silver compounds. |

Experimental Protocols

Synthesis of Silver Orthophosphate Nanoparticles

This protocol describes a simple co-precipitation method for synthesizing silver orthophosphate nanoparticles.

Materials:

-

Silver nitrate (AgNO₃)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Deionized water

Procedure:

-

Prepare a 0.075 M solution of AgNO₃ in deionized water.

-

Prepare a 0.05 M solution of Na₂HPO₄ in deionized water.

-

Slowly add the AgNO₃ solution dropwise to the Na₂HPO₄ solution under vigorous stirring at room temperature.

-

A yellow precipitate of Ag₃PO₄ will form immediately.

-

Continue stirring the mixture for 1 hour to ensure complete reaction.

-

Collect the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60°C for 12 hours.

Synthesis of Silver Pyrophosphate

This protocol outlines the synthesis of silver pyrophosphate via a precipitation reaction.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of AgNO₃ in deionized water.

-

Prepare a solution of Na₄P₂O₇·10H₂O in deionized water.

-

Add the AgNO₃ solution to the sodium pyrophosphate solution under constant stirring.

-

A white precipitate of Ag₄P₂O₇ will form.

-

Continue stirring for a sufficient period to ensure the reaction goes to completion.

-

Separate the precipitate by filtration.

-

Wash the precipitate with deionized water to remove soluble impurities.

-

Dry the product appropriately.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of the this compound compounds.

Materials:

-

Synthesized this compound nanoparticles

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock suspension of the this compound nanoparticles in sterile deionized water and sonicate to ensure dispersion.

-

Perform serial two-fold dilutions of the nanoparticle suspension in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted nanoparticle suspension.

-

Include a positive control (broth with bacteria, no nanoparticles) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the nanoparticles that completely inhibits visible bacterial growth.

Photocatalytic Degradation of Organic Dyes

This protocol details a typical experiment for evaluating the photocatalytic activity of this compound powders.

Materials:

-

Synthesized this compound powder

-

Organic dye solution (e.g., Rhodamine B, Methylene Blue)

-

Visible light source (e.g., Xenon lamp with a UV cutoff filter)

-

Stirrer

-

Spectrophotometer

Procedure:

-

Disperse a specific amount of the photocatalyst powder (e.g., 1 g/L) in the dye solution of a known initial concentration.

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Irradiate the suspension with the visible light source under continuous stirring.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Centrifuge the withdrawn samples to separate the photocatalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

-

The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the this compound compounds on a mammalian cell line.

Materials:

-

Synthesized this compound nanoparticles

-

Mammalian cell line (e.g., NIH-3T3 fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare different concentrations of the this compound nanoparticle suspension in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of nanoparticles. Include a control group with medium only.

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add the MTT solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

Mechanisms of Action

Antimicrobial Signaling Pathway

The antimicrobial action of silver ions released from both silver orthophosphate and silver pyrophosphate involves multiple disruptive pathways within microbial cells.

Photocatalysis Workflow

The photocatalytic degradation of organic pollutants by silver phosphates under visible light follows a well-defined process.

Conclusion